Isopropylpent-4-enylamine
Description
Significance of N-Alkenylamines as Versatile Synthons
N-Alkenylamines, a subset of unsaturated amines, are particularly important as versatile synthons, which are idealized fragments of a molecule used in retrosynthetic analysis. spcmc.ac.in These compounds can act as either electron-donating (nucleophilic) or electron-accepting (electrophilic) synthons depending on the reaction conditions. numberanalytics.com For instance, the nitrogen atom can act as a nucleophile, while the alkene can be susceptible to electrophilic attack. numberanalytics.com
Enamines, which are N-alkenylamines where the double bond is adjacent to the nitrogen atom, are well-known as versatile enol synthons. acs.org Their utility was pioneered in the mid-20th century and they are typically prepared through the condensation of a secondary amine with an aldehyde or ketone. acs.org However, this method can sometimes lead to a lack of regioselectivity and may not be compatible with all functional groups. acs.org The development of metal-catalyzed methods has provided alternative routes to N-alkenylamines, expanding their synthetic utility. acs.org
Overview of Isopropylpent-4-enylamine within Contemporary Organic Synthesis
This compound, also known as N-isopropyl-4-pentenylamine, is a secondary amine containing a terminal double bond. While specific research on this exact compound is not extensive in publicly available literature, its structure suggests significant potential in contemporary organic synthesis. Its utility can be inferred from studies on similar N-alkenylamines. For instance, N-alkenylamines are known to undergo intramolecular cyclization reactions to form nitrogen-containing heterocyclic compounds like pyrrolidines and piperidines. diva-portal.orgacs.org These structural motifs are prevalent in many biologically active molecules and natural products. diva-portal.org
The presence of both a secondary amine and a terminal alkene allows for a variety of chemical transformations. The amine can be functionalized, for example, through N-alkylation or acylation, while the alkene can participate in reactions such as hydroamination, hydroformylation, and olefin metathesis. researchgate.netorganic-chemistry.org The interplay between these two functional groups can be exploited to construct complex molecular architectures.
Physicochemical Properties of this compound
| Property | Predicted Value |
| Molecular Formula | C8H17N |
| Molecular Weight | 127.23 g/mol |
| Boiling Point | Estimated 140-160 °C |
| Solubility | Sparingly soluble in water, soluble in organic solvents |
| Appearance | Likely a colorless to pale yellow liquid |
Synthesis of this compound
There are several plausible methods for the synthesis of this compound based on established organic chemistry reactions.
One common approach is the N-alkylation of isopropylamine (B41738) . This can be achieved by reacting isopropylamine with a 5-halopent-1-ene, such as 5-bromo-1-pentene, in the presence of a base to neutralize the hydrogen halide byproduct.
Another viable method is reductive amination . This involves the reaction of pent-4-enal with isopropylamine to form an intermediate imine, which is then reduced to the secondary amine using a reducing agent like sodium borohydride. A similar process using acetone (B3395972), hydrogen, and ammonia (B1221849) is used to synthesize isopropylamine itself. google.com
More advanced methods could involve transition metal-catalyzed reactions. For instance, palladium-catalyzed alkenylation of amines with alkenyl halides has been shown to be an effective way to form N-alkenylamines. acs.org
Chemical Reactivity and Potential Applications
The reactivity of this compound is dictated by its two functional groups: the secondary amine and the terminal alkene.
The secondary amine can undergo a variety of reactions, including:
N-Alkylation and N-Arylation: Introduction of additional alkyl or aryl groups on the nitrogen atom. organic-chemistry.org
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
Formation of N-haloamines: Reaction with halogenating agents to form N-chloro or N-bromo derivatives, which can then undergo radical cyclizations. diva-portal.org
The terminal alkene can participate in a range of transformations, such as:
Hydroamination: The intramolecular addition of the amine across the double bond, often catalyzed by transition metals, to form substituted pyrrolidines. acs.org Yttrium complexes have shown to be efficient catalysts for the intramolecular hydroamination of similar compounds like 2,2-diphenyl-pent-4-enylamine. researchgate.net
Hydroformylation: The addition of a formyl group and a hydrogen atom across the double bond, which can lead to the formation of piperidine (B6355638) derivatives. researchgate.net
Olefin Metathesis: Reaction with other alkenes in the presence of a catalyst, such as a Grubbs' catalyst, to form new carbon-carbon double bonds.
Carboamination: A nickel-catalyzed three-component reaction of alkenyl amines with boronic esters and N-O electrophiles can be used to synthesize diamines. researchgate.net
The combination of these reactive sites makes this compound a potentially valuable building block for the synthesis of complex nitrogen-containing molecules, including alkaloids and other biologically active compounds. diva-portal.org
Structure
2D Structure
3D Structure
Properties
CAS No. |
20576-73-2 |
|---|---|
Molecular Formula |
C8H17N |
Molecular Weight |
127.23 g/mol |
IUPAC Name |
N-propan-2-ylpent-4-en-1-amine |
InChI |
InChI=1S/C8H17N/c1-4-5-6-7-9-8(2)3/h4,8-9H,1,5-7H2,2-3H3 |
InChI Key |
SFDAUOMJROYQJW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NCCCC=C |
Origin of Product |
United States |
Synthetic Methodologies for Isopropylpent 4 Enylamine and Derivatives
Approaches to Isopropylpent-4-enylamine Core Synthesis
The construction of the fundamental this compound structure can be achieved through several established synthetic routes. These methods primarily involve the formation of the carbon-nitrogen bond, a key step in amine synthesis.
Reductive Amination Strategies for Alkenylamines
Reductive amination is a powerful and widely used method for the synthesis of amines. masterorganicchemistry.comrsc.orgnih.gov This process involves the reaction of a carbonyl compound, in this case, an aldehyde or ketone, with an amine to form an imine intermediate, which is then reduced to the corresponding amine. masterorganicchemistry.commasterorganicchemistry.com For the synthesis of this compound, this would typically involve the reaction of pent-4-enal with isopropylamine (B41738). organicchemistrytutor.comtargetmol.com
Table 1: Reagents for Reductive Amination
| Carbonyl Compound | Amine | Reducing Agent | Catalyst (optional) |
|---|---|---|---|
| Pent-4-enal | Isopropylamine | Sodium cyanoborohydride | Mild acid |
| Pent-4-enal | Isopropylamine | Sodium triacetoxyborohydride | Mild acid |
| Pent-4-enol | Isopropylamine | Hydrogen gas | Co/Sc catalyst |
Alkylation Reactions in Amine Synthesis
Alkylation of a primary amine with an alkyl halide is another fundamental approach to synthesizing secondary amines. jove.comlibretexts.org In the context of this compound synthesis, this would involve the reaction of pent-4-enylamine with an isopropyl halide, such as 2-bromopropane. rsc.org This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the primary amine acts as the nucleophile. jove.comyoutube.com
A significant challenge with this method is the potential for over-alkylation, as the secondary amine product is often more nucleophilic than the starting primary amine, leading to the formation of a tertiary amine and even a quaternary ammonium (B1175870) salt. jove.com To favor mono-alkylation, a large excess of the primary amine can be used. jove.com The choice of solvent and base is also critical, with conditions sometimes requiring optimization to minimize side reactions like elimination, particularly with secondary alkyl halides. youtube.com
Precursor Transformation to this compound (e.g., from pent-4-enylamine hydrochloride)
This compound can also be synthesized from precursors like pent-4-enylamine hydrochloride. chemicalbook.comalfa-chemistry.com Pent-4-enylamine itself is a versatile building block in organic synthesis. chemimpex.comnih.gov It can be generated from the decarboxylation and deamination of lysine (B10760008) in the presence of sugars. nih.gov The hydrochloride salt can be neutralized with a base to liberate the free amine. mnstate.edu This free pent-4-enylamine can then undergo reductive amination with acetone (B3395972) in the presence of a reducing agent to yield this compound. rsc.org
Functionalization and Derivatization of Unsaturated Amines
Once the unsaturated amine core is synthesized, it can be further modified through functionalization and derivatization reactions. These modifications are essential for incorporating the amine into more complex molecules and for modulating its reactivity.
N-Protection Strategies (e.g., N-Boc-pent-4-enylamine)
Protecting the nitrogen atom of an amine is a common strategy in multi-step synthesis to prevent unwanted side reactions. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its ease of removal under mild acidic conditions. total-synthesis.comorganic-chemistry.org The synthesis of N-Boc-pent-4-enylamine is typically achieved by reacting pent-4-enylamine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). organic-chemistry.orgwordpress.com This reaction is often carried out in the presence of a base, such as triethylamine, and can be performed in various solvents, including aqueous mixtures. organic-chemistry.orgwordpress.com
The resulting N-Boc-pent-4-enylamine is a key intermediate in various palladium-catalyzed reactions, such as carboamination, which allows for the construction of pyrrolidine (B122466) rings. nih.govnih.govnih.govumich.edu The Boc group's electronic properties influence the reactivity and mechanism of these transformations. nih.gov
Table 2: Common N-Protection Reagents for Pent-4-enylamine
| Protecting Group | Reagent | General Conditions |
|---|---|---|
| Boc (tert-butyloxycarbonyl) | Di-tert-butyl dicarbonate (Boc₂O) | Base (e.g., triethylamine), various solvents |
| Cbz (Carboxybenzyl) | Benzyl chloroformate | Base, inert solvent |
| Tosyl | Tosyl chloride | Base, inert solvent |
Synthesis of Substituted N-Alkyl-α,β-unsaturated Imines
N-alkyl-α,β-unsaturated imines are versatile synthetic intermediates that can be prepared from the condensation of α,β-unsaturated aldehydes or ketones with primary amines. researchgate.netacs.org These imines are generally formed in situ due to their potential instability. researchgate.net The reaction between an α,β-unsaturated aldehyde, like acrolein, and an alkylamine can lead to the formation of various heterocyclic compounds through cycloaddition reactions. researchgate.netresearchgate.net
The formation of the imine is typically favored over 1,4-addition, although this can be influenced by the steric effects of the substituents on the carbonyl compound. acs.org These N-alkyl-α,β-unsaturated imines can undergo further reactions, such as C-H activation and alkylation, to produce more complex substituted imines, which can then be hydrolyzed to the corresponding α,β-unsaturated aldehydes. nih.gov
Reactivity and Transformation Chemistry of Isopropylpent 4 Enylamine
Hydroamination Reactions of Pent-4-enylamine Substructures
Hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond, represents an atom-economical method for the synthesis of nitrogen-containing compounds. In the context of pent-4-enylamine derivatives, this reaction can proceed in an intramolecular or intermolecular fashion, with the former being a powerful tool for the construction of nitrogen heterocycles.
Intramolecular Hydroamination for Heterocycle Synthesis
The intramolecular hydroamination of pent-4-enylamine substructures provides a direct route to saturated five- and six-membered nitrogen heterocycles, which are prevalent motifs in pharmaceuticals and natural products. This transformation is typically catalyzed by a variety of metal complexes, including those based on alkali metals, alkaline earth metals, lanthanides, and transition metals.
The cyclization of N-substituted pent-4-enylamines is a well-established method for the synthesis of substituted pyrrolidines. d-nb.inforsc.org The reaction proceeds via a 5-exo-trig cyclization pathway. Similarly, substituted piperidines can be synthesized from the corresponding pent-5-enylamine precursors through a 6-endo-trig cyclization, although the formation of five-membered rings is often kinetically favored where possible. researchgate.netacs.orgcardiff.ac.uk The choice of catalyst and reaction conditions plays a crucial role in the efficiency and selectivity of these cyclizations. For instance, early transition metals and lanthanide catalysts have shown high activity in these transformations. nih.gov
A variety of catalytic systems have been developed for the intramolecular hydroamination of aminoalkenes. For example, organolanthanide complexes have demonstrated high efficiency in the cyclization of substrates like 2,2-dimethylpent-4-enylamine. nih.gov Base-catalyzed hydroamination, using reagents such as n-butyllithium, has also been effectively employed for the synthesis of pyrrolidine (B122466) derivatives from conjugated enynes. d-nb.info
Table 1: Catalytic Systems for the Intramolecular Hydroamination of Pent-4-enylamine Substructures
| Substrate | Catalyst | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| 2,2-Dimethylpent-4-enylamine | (1,3-(SiMe₃)₂C₉H₅)Sc(CH₂SiMe₃)₂(THF) | C₆D₆ | 2,2,4-Trimethylpyrrolidine | 98 | nih.gov |
| N-Tosyl-pent-4-enylamine | Pd(OAc)₂ / (S)-BINAP | Toluene (B28343), 110 °C, 14 h | 1-Tosyl-2-methylpyrrolidine | Low | nih.gov |
| N-Boc-pent-4-enylamine | Pd₂(dba)₃ / (R)-Siphos-PE | Toluene, 90 °C | 1-Boc-2-methylpyrrolidine | 78 | nih.gov |
| Pent-4-enylamine | n-BuLi | THF | 2-Methylpyrrolidine | High | researchgate.net |
| 2,2-Diphenylpent-4-enylamine | [Mg{η⁵-C₅H₃-1,3-(CH₂CH₂NiPr₂)(SiMe₂NPh₂)}X(thf)] | C₆D₆, 60 °C, 1 h | 2-Methyl-4,4-diphenylpyrrolidine | 99 | rsc.org |
The synthesis of chiral nitrogen heterocycles is of significant interest, and enantioselective intramolecular hydroamination has emerged as a powerful strategy. researchgate.netacs.org This is typically achieved through the use of chiral metal complexes, where the ligand environment of the metal center dictates the stereochemical outcome of the cyclization.
Lanthanide complexes bearing chiral ligands, such as those derived from binaphthylamines, have been successfully employed as catalysts for the asymmetric hydroamination of aminopentenes, affording N-containing heterocycles with moderate to high enantiomeric excesses. researchgate.net For instance, ytterbium and lutetium complexes with N-substituted (R)-1,1'-binaphthyl-2,2'-diamido ligands have been shown to be effective catalysts for the formation of chiral pyrrolidines. researchgate.net Similarly, chiral manganese(II) complexes with aprotic cyclic urea (B33335) ligands have been developed for the enantioselective intramolecular hydroamination of alkenes to produce chiral pyrrolidines and piperidines with excellent enantioselectivities. acs.org
Table 2: Enantioselective Intramolecular Hydroamination of Pent-4-enylamine Substructures
| Substrate | Chiral Catalyst/Ligand | Conditions | Product | ee (%) | Reference |
|---|---|---|---|---|---|
| Pent-4-enylamine derivative | Ytterbium complex with (R)-C₂₀H₁₂(NiPr)₂ ligand | Mild conditions | Chiral Pyrrolidine | 78 | researchgate.net |
| 2,2-Diphenyl-pent-4-enylamine | (R)-[Sc{Binol-SiAr₃}(o-C₆H₄CH₂NMe₂)(Me₂NCH₂Ph)] | 25 °C | (S)-2-Methyl-4,4-diphenylpyrrolidine | 95 | researchgate.net |
| N-Boc-pent-4-enylamine | Pd₂(dba)₃ / (R)-Siphos-PE | Toluene, 90 °C | (R)-1-Boc-2-methylpyrrolidine | 82 | nih.gov |
| N-Allenyl Carbamate | [(S)-3,5-t-Bu-4-MeO-MeOBIPHEP]Au₂Cl₂ / AgClO₄ | m-xylene, -40 °C, 24 h | (S)-2-Vinylpyrrolidine | 81 | acs.org |
| Aminoalkene | Chiral Manganese(II) aprotic cyclic urea complex | Toluene | Chiral Pyrrolidine | 89-99 | acs.org |
Intermolecular Hydroamination Selectivity
While intramolecular hydroamination is a powerful tool for ring formation, intermolecular hydroamination presents its own set of challenges and opportunities, particularly concerning regioselectivity. The addition of an amine to a terminal alkene like that in a pent-4-enylamine substructure can, in principle, yield two regioisomers: the Markovnikov product (addition to the more substituted carbon) and the anti-Markovnikov product (addition to the less substituted carbon).
Controlling the regioselectivity of intermolecular hydroamination is a key area of research. researchgate.net Generally, many catalytic systems favor the formation of the branched, Markovnikov product. However, significant efforts have been directed towards the development of catalysts that promote the formation of the linear, anti-Markovnikov product, which is often the desired isomer in synthetic applications. researchgate.netrsc.org
The outcome of the reaction is highly dependent on the catalyst system employed. For example, rhodium catalysts have been shown to favor the formation of anti-Markovnikov products in the hydroamination of 1-octyne. nih.gov In the context of alkenes, certain rhodium complexes, particularly those with specific phosphine (B1218219) ligands, can also promote anti-Markovnikov addition. beilstein-journals.org The mechanism often dictates the regioselectivity. For instance, mechanisms involving a metal-hydride addition to the alkene followed by nucleophilic attack of the amine can lead to different regioisomers depending on the electronics and sterics of the catalyst and substrate. rsc.org Photocatalytic methods employing proton-coupled electron transfer (PCET) have also emerged as a powerful tool for achieving anti-Markovnikov hydroamination of unactivated alkenes.
Table 3: Regioselectivity in Intermolecular Hydroamination
| Alkene Substrate | Amine | Catalyst System | Product | Regioselectivity | Reference |
|---|---|---|---|---|---|
| 1-Octyne | Secondary Amine | TpRh(C₂H₄)₂/PPh₃ | Enamine/Imine | Anti-Markovnikov | nih.gov |
| Styrene | Aniline | Pd(OAc)₂ / Ligand | N-(1-Phenylethyl)aniline | Markovnikov | rsc.org |
| 1-Alkenes | Primary Amine | Rh-based catalyst | Linear Amine | Anti-Markovnikov | beilstein-journals.org |
| Unactivated Alkenes | Sulfonamide | Ir photocatalyst / Phosphate base / Thiol | Linear Sulfonamide | Anti-Markovnikov | d-nb.info |
| 1,3-Dienes | Indoline | [Rh(COD)Cl]₂ / rac-BINAP / Mandelic Acid | Homoallylic Amine | Anti-Markovnikov | beilstein-journals.org |
Carboamination Reactions Involving Unsaturated Amine Substrates
Carboamination reactions, where both a carbon-carbon and a carbon-nitrogen bond are formed across a double bond in a single step, offer a rapid increase in molecular complexity. For unsaturated amine substrates like isopropylpent-4-enylamine, these reactions can be either intramolecular or intermolecular, leading to a diverse array of functionalized amine products.
Palladium-catalyzed carboamination reactions have been particularly well-developed. For instance, the enantioselective synthesis of 2-(arylmethyl)- and 2-(alkenylmethyl)pyrrolidine derivatives can be achieved through the palladium-catalyzed coupling of N-Boc-pent-4-enylamine with aryl or vinyl bromides. nih.gov This transformation proceeds with high enantioselectivity when a suitable chiral ligand, such as (R)-Siphos-PE, is employed. nih.gov
Copper-catalyzed carboamination reactions have also been reported. Chemler and co-workers described an enantioselective copper(II)-catalyzed intramolecular carboamination of N-(arylsulfonyl)-N-(pent-4-enyl)amines to generate substituted pyrrolidines. harvard.edu More recently, visible-light-mediated palladium-catalyzed three-component carboamination reactions of 1,3-dienes or allenes with diazo esters and amines have been developed, providing access to a wide range of unsaturated amino acid derivatives. beilstein-journals.org These reactions showcase the potential for developing complex molecular scaffolds from simple, readily available starting materials.
Table 4: Carboamination Reactions of Unsaturated Amine Substrates | Unsaturated Substrate | Amine | Carbon Source | Catalyst System | Product | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | N-Boc-pent-4-enylamine | - | 2-Bromonaphthalene | Pd₂(dba)₃ / (R)-Siphos-PE | (R)-N-Boc-2-(naphthalen-2-ylmethyl)pyrrolidine | 78 | nih.gov | | N-(Arylsulfonyl)-N-(pent-4-enyl)amine | - | - | Cu(II)-oxazolinyl complex | Chiral Sultam | Good | harvard.edu | | 1,3-Diene | Various Amines | Diazo Ester | Pd(OAc)₂ / Xantphos / Visible Light | Unsaturated ε-Amino Acid Derivative | 35-84 | beilstein-journals.org | | Allene | Various Amines | Diazo Ester | Pd(OAc)₂ / Xantphos / Visible Light | Unsaturated γ-Amino Acid Derivative | 34-93 | beilstein-journals.org |
Palladium-Catalyzed Alkene Carboamination with N-Boc-pent-4-enylamines
Palladium-catalyzed carboamination of N-alkenylamines represents a significant strategy for the synthesis of nitrogen-containing heterocycles, particularly pyrrolidines. nih.govresearchgate.netacs.org This transformation involves the simultaneous formation of a carbon-carbon and a carbon-nitrogen bond across the alkene. nih.gov For substrates like N-Boc-pent-4-enylamines, the reaction typically proceeds by coupling with an aryl or alkenyl halide in the presence of a palladium catalyst and a suitable ligand. nih.govresearchgate.netrsc.org
The generally accepted mechanism for these reactions when using N-Boc protected amines involves the oxidative addition of the aryl halide to a Pd(0) complex. This is followed by the formation of a palladium-amido species, which then undergoes intramolecular syn-aminopalladation of the pendant alkene. acs.org The final step is a C-C bond-forming reductive elimination to yield the pyrrolidine product and regenerate the Pd(0) catalyst. acs.org The choice of ligand is crucial for the success of these reactions, with chelating phosphine ligands often providing good yields. nih.gov
Modified conditions have been developed to accommodate less nucleophilic amine derivatives. For instance, reactions with N-tosyl or N-trifluoroacetyl protected pent-4-enylamines can be achieved using aryl triflates as coupling partners. nih.govresearchgate.net Interestingly, the mechanism for these electron-poor systems is proposed to proceed through an anti-aminopalladation pathway. nih.gov
Below is a table summarizing representative examples of palladium-catalyzed carboamination reactions of N-Boc-pent-4-enylamine.
| Aryl/Alkenyl Halide | Catalyst System | Product | Yield (%) | Reference |
| 2-Bromonaphthalene | Pd(OAc)₂ / Chiral Bis-phosphine | 2-(Naphthalen-2-ylmethyl)pyrrolidine derivative | Good | nih.gov |
| Aryl Bromides | Pd₂(dba)₃ / (R)-Siphos-PE | 2-(Arylmethyl)pyrrolidine derivatives | 61-80 | researchgate.net |
| Alkenyl Bromides | Pd / Xu-Phos | 2-(Alkenylmethyl)pyrrolidine derivatives | Good | rsc.org |
| Phenyl triflate | Pd(OAc)₂ | 2-Benzylpyrrolidine derivative (with N-tosyl protection) | Good | nih.gov |
Asymmetric Induction in Carboamination Reactions
A significant advancement in palladium-catalyzed carboamination is the development of enantioselective variants, which allow for the synthesis of chiral pyrrolidines. nih.govresearchgate.netrsc.org This is achieved by employing chiral phosphine ligands that coordinate to the palladium center and create a chiral environment, influencing the stereochemical outcome of the cyclization. nih.govresearchgate.net
These asymmetric transformations have been shown to produce enantiomerically enriched 2-(arylmethyl)- and 2-(alkenylmethyl)pyrrolidine derivatives with high enantiomeric excess (ee), in some cases up to 97% ee. nih.govresearchgate.netrsc.org The development of novel and highly effective chiral ligands, such as (R)-Siphos-PE and Xu-Phos, has been instrumental in achieving high levels of asymmetric induction. researchgate.netrsc.org
The ability to control the absolute stereochemistry is of paramount importance, as the biological activity of many nitrogen heterocycles is dependent on their stereoisomeric form. acs.org The successful application of this methodology has been demonstrated in the concise asymmetric synthesis of natural products like (–)-tylophorine. nih.gov
The following table presents examples of chiral ligands used and the corresponding enantioselectivities achieved in the carboamination of N-Boc-pent-4-enylamine.
| Chiral Ligand | Aryl Halide | Enantiomeric Excess (ee) (%) | Reference |
| (R)-Siphos-PE | 2-Bromonaphthalene | up to 94 | nih.govresearchgate.net |
| (S,Rs)-Xu-Phos | Various Aryl Bromides | up to 97 | rsc.org |
Nucleophilic Addition Reactions of Amines to Unsaturated Systems
The amine functionality in this compound allows it to act as a nucleophile and participate in addition reactions with various unsaturated electrophiles.
Addition to Carbon-Carbon Multiple Bonds
Amines can add to activated carbon-carbon multiple bonds. bhu.ac.indalalinstitute.com For instance, in a process known as cyanoethylation, amines add to acrylonitrile, where the electron-withdrawing nitrile group activates the double bond for nucleophilic attack. bhu.ac.in While simple, unactivated alkenes are generally not susceptible to nucleophilic attack, the presence of activating groups is crucial for this type of reaction to proceed. dalalinstitute.com
Addition to α,β-Unsaturated Aldehydes and Ketones
Primary and secondary amines readily undergo conjugate or 1,4-addition to α,β-unsaturated aldehydes and ketones. libretexts.orgopenstax.orglibretexts.org This reaction, often referred to as a Michael addition, results in the formation of β-amino aldehydes and ketones. libretexts.orgopenstax.org The electronegative oxygen of the carbonyl group withdraws electron density from the β-carbon, rendering it electrophilic and susceptible to nucleophilic attack. libretexts.orgopenstax.org
The mechanism involves the nucleophilic attack of the amine on the β-carbon, leading to the formation of a resonance-stabilized enolate intermediate. libretexts.orglibretexts.org Subsequent protonation of this intermediate, typically on the α-carbon, yields the final saturated product. libretexts.orgopenstax.org Although direct 1,2-addition to the carbonyl group can also occur, the conjugate addition product is often thermodynamically more stable and is therefore the major product under reversible reaction conditions. libretexts.orgopenstax.org
Cascade and Tandem Reactions Utilizing N-Alkenylamines
The dual functionality of N-alkenylamines like this compound makes them ideal substrates for cascade or tandem reactions, where multiple bond-forming events occur in a single synthetic operation without the isolation of intermediates. wikipedia.orgnih.gov These processes are highly efficient and atom-economical, allowing for the rapid construction of complex molecular architectures. wikipedia.orgnih.gov
Mechanistic Design of Multi-Step Transformations
The design of cascade reactions hinges on the strategic orchestration of a sequence of reactions, where the product of one step becomes the substrate for the next. wikipedia.org For N-alkenylamines, this can involve an initial intermolecular reaction followed by an intramolecular cyclization.
For example, palladium-catalyzed cascade reactions have been developed where an initial coupling event is followed by a cyclization. rsc.org In one such process, the reaction of o-iodo-N-alkenylanilines with tosylhydrazones leads to the formation of polysubstituted indoles or 1,4-dihydroquinolines, depending on the substitution pattern of the N-alkenyl fragment. rsc.org These cascades involve sequential migratory insertions of a carbene and the alkene. rsc.org
Another strategy involves the isomerization of the alkene followed by an intramolecular hydroamination. researchgate.net This tandem approach allows for the synthesis of various nitrogen heterocycles. The design of these multi-step transformations relies on a deep understanding of the reactivity of the functional groups and the mechanism of the catalytic cycles involved. nih.gov
Catalytic Systems in the Chemistry of Isopropylpent 4 Enylamine
Early Transition Metal Catalysis
Early transition metals, including those from the lanthanide series and Group 4, are well-regarded for their ability to catalyze the intramolecular hydroamination of aminoalkenes. These catalysts are typically characterized by their high Lewis acidity and oxophilicity, which facilitates the activation of the amine N-H bond.
Lanthanide-Based Catalysts (e.g., Scandium, Yttrium)
Organolanthanide complexes are highly effective catalysts for the intramolecular hydroamination of various unsaturated C-C bonds. nih.gov These reactions are prized for their high atom economy and ability to form nitrogen-containing heterocycles. nih.govdoi.org The general mechanism involves the insertion of the alkene into the metal-amide bond, followed by protonolysis to regenerate the catalyst and release the cyclic amine product.
Yttrium-based catalysts, in particular, have demonstrated high activity in the hydroamination of unactivated aminoalkenes. doi.org Non-cyclopentadienyl yttrium complexes with N,N-chelating ligands can catalyze the conversion of terminal aminoalkenes at room temperature to produce pyrrolidine (B122466) derivatives in high yields. doi.org For instance, the cyclization of 1-methyl-4-pentenylamine, a structural analogue of isopropylpent-4-enylamine, shows high diastereoselectivity when catalyzed by certain yttrium complexes. doi.org Yttrium complexes supported by cyclam-based ligands have also proven to be very efficient catalysts for the intramolecular hydroamination of substrates like 2,2-diphenyl-pent-4-enylamine, achieving full conversion at room temperature. mdpi.com Computational studies on yttrium-catalyzed hydroamination suggest a stepwise σ-insertive mechanism is energetically favorable. rsc.org
Scandium catalysts, another member of the lanthanide series, are also active in hydroamination. nih.gov For example, a half-sandwich indenyl scandium complex has been shown to be highly effective for the intramolecular hydroamination of 2,2-dimethylpent-4-enylamine, a sterically hindered pentenylamine derivative, achieving a 98% yield. nih.gov
| Substrate | Catalyst | Product | Yield (%) | Conditions | Source |
|---|---|---|---|---|---|
| 2,2-dimethylpent-4-enylamine | (1,3-(SiMe₃)₂C₉H₅)Sc(CH₂SiMe₃)₂(THF) | 2,4,4-trimethylpyrrolidine | 98 | C₆D₆, 3.5 h | nih.gov |
| 1-methyl-4-pentenylamine | Yttrium N,N-complex | 2,5-dimethylpyrrolidine | >95 | 0 °C | doi.org |
| 2,2-diphenyl-4-pentenylamine | [Y{(η³-³⁵-tBu2Bn)₂Cyclam}Li(THF)] | 2-methyl-4,4-diphenylpyrrolidine | >99 | Room temp, 4 h | mdpi.com |
| 2,2-diphenyl-4-pentenylamine | Bis(salicylaldiminato) Yttrium Complex | 2-methyl-4,4-diphenylpyrrolidine | >95 | 65 °C, 3 h | doi.org |
Zirconium Catalysis
Zirconium complexes are also potent catalysts for the intramolecular hydroamination of aminoalkenes. sioc.ac.cn Cationic zirconium complexes, in particular, have been shown to be excellent catalysts for the hydroamination of primary aminoalkenes. sioc.ac.cn A notable example is the cyclization of 2,2-diphenylpent-4-enyl-amine, which was completely converted to the corresponding pyrrolidine derivative at 100 °C in 1.5 hours using a cationic [N O S]zirconium complex. sioc.ac.cn This catalyst demonstrated broad substrate scope, effectively cyclizing both primary and secondary aminoalkenes. sioc.ac.cn In contrast, neutral complexes like Cp₂ZrMe₂ were found to be almost inactive under similar conditions, highlighting the enhanced activity of the cationic species. sioc.ac.cn
Furthermore, zirconium catalysts like Zr(NMe₂)₄ with appropriate proligands can effectively catalyze the hydroamination of various substituted aminoalkenes, proving useful in the synthesis of natural product intermediates. nih.gov The development of chiral zirconium catalysts has enabled enantioselective hydroamination, allowing for the controlled synthesis of chiral cyclic amines from prochiral substrates. researchgate.net
| Catalyst System | Catalyst Loading (mol %) | Time (h) | Yield (%) | Source |
|---|---|---|---|---|
| [N O S]ZrBn₂ / [Ph₃C][B(C₆F₅)₄] | 10 | 1.5 | >95 | sioc.ac.cn |
| [N O S]ZrBn₂ / [PhMe₂NH][B(C₆F₅)₄] | 10 | 1.5 | >95 | sioc.ac.cn |
| [N O S]ZrBn₂ / [Ph₃C][B(C₆F₅)₄] | 5 | 4 | >95 | sioc.ac.cn |
| [N O S]ZrBn₂ (neutral) | 10 | 12 | >95 | sioc.ac.cn |
| Cp₂ZrMe₂ / [Ph₃C][B(C₆F₅)₄] | 10 | 120 | Trace | sioc.ac.cn |
Late Transition Metal Catalysis
Late transition metals offer alternative catalytic pathways that are often more tolerant of functional groups compared to early transition metals. These systems typically operate through different mechanisms, such as oxidative addition, migratory insertion, and reductive elimination.
Palladium Catalysis
Palladium catalysts are exceptionally versatile and have been employed in various transformations of aminoalkenes. divyarasayan.org One of the most powerful applications is in tandem reactions that form multiple chemical bonds in a single pot. For example, a palladium-catalyzed tandem N-arylation/carboamination of primary aliphatic amines like 4-pentenylamine has been developed. nih.gov This process involves the sequential addition of two different aryl bromides. The first step is a selective mono-N-arylation, followed by a carboamination reaction upon addition of the second aryl bromide, ultimately yielding differentially arylated N-aryl-2-benzylpyrrolidine derivatives. nih.govbeilstein-journals.org The success of this one-pot sequence relies on the in-situ modification of the palladium catalyst by exchanging phosphine (B1218219) ligands to suit each distinct reaction step. nih.govbeilstein-journals.org
Additionally, palladium catalysis is effective for the carboamination of pent-4-enylamine derivatives bearing electron-deficient nitrogen nucleophiles, such as N-tosyl or N-trifluoroacetyl groups, which react with aryl triflates to give substituted pyrrolidines. nih.gov These reactions proceed through an anti-aminopalladation mechanism. nih.gov Palladium-catalyzed intramolecular aminocarbonylation of hydroxyl-substituted pentenylamines has also been reported, further expanding the synthetic utility of these systems. acs.org
| Substrate | Reaction Type | Reagents | Catalyst System | Product | Source |
|---|---|---|---|---|---|
| 4-pentenylamine | Tandem N-Arylation/ Carboamination | Ar¹-Br, Ar²-Br | Pd₂(dba)₃ / Ligand Exchange | N-Aryl-2-benzylpyrrolidine | nih.govbeilstein-journals.org |
| N-Tosyl-pent-4-enylamine | Carboamination | Aryl triflate | Pd(OAc)₂ / DPEPhos | Substituted Tosyl-pyrrolidine | nih.gov |
| 3-hydroxy-4-pentenylamine | Intramolecular Aminocarbonylation | CO, O₂ | Pd(II) | Hydroxylated Pyrrolidinone | acs.org |
Copper Catalysis
Copper, being an earth-abundant and less toxic metal, has emerged as an attractive catalyst for hydroamination reactions. illinois.edu Copper(I)-based systems, particularly with ligands like Xantphos, have been shown to catalyze the intramolecular hydroamination of unactivated terminal alkenes that have an unprotected primary or secondary amino group. acs.org These reactions, typically conducted in alcoholic solvents, produce pyrrolidine and piperidine (B6355638) derivatives in excellent yields and tolerate a variety of functional groups. nih.govacs.org The proposed mechanism involves the formation of a copper amide intermediate, which then undergoes migratory insertion of the tethered alkene. acs.org
More recent advancements involve copper hydride (CuH) catalyzed hydroamination. nih.govnih.gov This strategy often employs a hydrosilane as a hydride source and an electrophilic amine source, such as an O-acylhydroxylamine. nih.govnih.gov This approach allows for the hydroamination of a broad range of alkenes, including unactivated terminal and internal olefins, with high regio- and enantioselectivity. illinois.edunih.gov While many examples focus on intermolecular reactions, the underlying principles are applicable to the intramolecular cyclization of substrates like this compound.
| Substrate | Catalyst System | Solvent | Yield (%) | Source |
|---|---|---|---|---|
| pent-4-en-1-amine | Cu(O-t-Bu) / Xantphos | MeOH/Toluene (B28343) | 80 | acs.org |
| N-benzylpent-4-en-1-amine | Cu(O-t-Bu) / Xantphos | MeOH/Toluene | 95 | acs.org |
| N-butylpent-4-en-1-amine | Cu(O-t-Bu) / Xantphos | t-AmOH | 95 | acs.org |
| N-phenylpent-4-en-1-amine | Cu(O-t-Bu) / Xantphos | t-AmOH | 90 | acs.org |
Cobalt Catalysis
Cobalt catalysts have recently gained prominence for their utility in radical-mediated hydrofunctionalization reactions. sciengine.com Cobalt-catalyzed intramolecular asymmetric hydroamination reactions have been developed to produce chiral pyrrolidines with high yields and excellent enantiocontrol. sciengine.comresearchgate.net The mechanism often involves a cobalt-hydride species that mediates a hydrogen atom transfer (HAT) with the alkene to generate an organocobalt intermediate. sciengine.comresearchgate.net This is followed by an enantioselective intramolecular C–N bond formation. researchgate.net
These methods have been successfully applied to the synthesis of various substituted pyrrolidines. sciengine.com For instance, the cyclization of N-alkenyl sulfonamides proceeds efficiently, and even substrates without gem-disubstitution on the carbon chain, which are often less reactive, can undergo cyclization to form the corresponding pyrrolidine product. sciengine.com The versatility of cobalt catalysis extends to hydroaminocarbonylation, where an alkene and an amine are coupled with carbon monoxide to form amides, showcasing the diverse reactivity achievable with this metal. nih.gov
Iron Catalysis
Iron, as an earth-abundant and non-toxic metal, has emerged as a cost-effective and sustainable alternative to precious metal catalysts in organic synthesis. chemrxiv.orgacs.org Its application in the context of alkenylamines like this compound primarily involves transformations such as allylic amination, reductive amination, and oxidative coupling reactions. chemrxiv.orgacs.org
One of the key iron-catalyzed processes is regioselective allylic amination. Research has demonstrated that iron complexes can effectively catalyze the conversion of various allyl carbonates into allylic amines with high regio- and stereoisomeric purity. chemrxiv.org For instance, the iron complex [Bu₄N][Fe(CO)₃(NO)] has been used to achieve high regioselectivity, where the carbon-nitrogen bond forms specifically at the carbon atom that bore the leaving group in the starting material. chemrxiv.org While initial studies with electron-poor secondary amines showed challenges like low conversion and catalyst decomposition, primary amines proved to be effective substrates. chemrxiv.org The stability of the catalyst and the reaction's efficiency can be significantly improved by adding a buffer, such as piperidinium (B107235) hydrochloride. chemrxiv.org This methodology is significant for the synthesis and functionalization of chiral amines, as it has been shown to proceed with effective chirality transfer when using enantiomerically pure starting materials. chemrxiv.org
Iron catalysts are also pivotal in oxidative C-N coupling reactions, which can proceed using air as the sole, environmentally benign oxidant. acs.org These reactions allow for the direct functionalization of C-H bonds, providing an atom-economical route to complex amine structures without the need for pre-functionalized substrates. acs.org
Table 1: Selected Examples of Iron-Catalyzed Allylic Amination of Allyl Carbonates This table presents data on analogous reactions, demonstrating the principles of iron catalysis applicable to alkenylamine synthesis and functionalization.
| Allyl Carbonate Substrate | Amine Nucleophile | Catalyst System | Yield (%) | Regioselectivity (linear:branched) | Source |
|---|---|---|---|---|---|
| (E)-Cinnamyl methyl carbonate | Aniline | 5 mol% [Bu₄N][Fe(CO)₃(NO)], 10 mol% C₅H₁₁NHCl | 93 | >99:1 | chemrxiv.org |
| (E)-Hex-2-en-1-yl methyl carbonate | Aniline | 5 mol% [Bu₄N][Fe(CO)₃(NO)], 10 mol% C₅H₁₁NHCl | 85 | >99:1 | chemrxiv.org |
| Cyc-hex-2-en-1-yl methyl carbonate | p-Toluidine | 5 mol% [Bu₄N][Fe(CO)₃(NO)], 10 mol% C₅H₁₁NHCl | 89 | >99:1 | chemrxiv.org |
Rhodium Catalysis
Rhodium catalysts are exceptionally effective in promoting unique transformations of amines and alkenes, particularly intramolecular C-H amination reactions that lead to the formation of nitrogen-containing heterocycles. researchgate.net For substrates structurally similar to this compound, rhodium-catalyzed oxidative cyclization is a powerful tool for constructing substituted pyrrolidines and piperidines. researchgate.net
A prominent example is the oxidative cyclization of N-Boc-N-alkylsulfamides, which can be readily prepared from alcohols or Boc-protected amines. researchgate.net These reactions, often catalyzed by dirhodium complexes like dirhodium(II) espinoate, [Rh₂(esp)₂], proceed via an intramolecular C-H insertion mechanism. researchgate.net The process typically involves an oxidant, such as phenyliodine(II) diacetate (PhI(OAc)₂), and a base like magnesium oxide (MgO). researchgate.net The N-Boc derivative of the sulfamide (B24259) is often superior in these transformations, mitigating degradation of the starting material that can occur with simpler N-alkylsulfamides. researchgate.net
This C-H amination strategy provides a direct pathway to cyclic sulfamides, which are valuable intermediates that can be converted into substituted 1,3-diamines under mild conditions. researchgate.net The reaction demonstrates high regioselectivity, favoring the formation of six-membered rings in many cases, and exhibits excellent diastereocontrol when chiral substrates are used. researchgate.net
Table 2: Rhodium-Catalyzed Oxidative Cyclization of N-Boc-N-Alkylsulfamides This table showcases the cyclization of various sulfamide substrates, a reaction type directly applicable to protected forms of this compound for the synthesis of cyclic nitrogen heterocycles.
| Substrate | Catalyst | Yield (%) | Diastereomeric Ratio (d.r.) | Source |
|---|---|---|---|---|
| N-Boc-N-pentylsulfamide | 1 mol% [Rh₂(esp)₂] | 70 | N/A | researchgate.net |
| N-Boc-N-isobutylsulfamide | 1 mol% [Rh₂(esp)₂] | 74 | N/A | researchgate.net |
| N-Boc-N-(cyclohexylmethyl)sulfamide | 1 mol% [Rh₂(esp)₂] | 71 | N/A | researchgate.net |
| N-Boc-N-((R)-2-phenyl-1-propyl)sulfamide | 1 mol% [Rh₂(esp)₂] | 68 | 5:1 | researchgate.net |
Brønsted Acid Catalysis for Alkenylamine Cyclization
Brønsted acid catalysis offers a direct, metal-free pathway for the intramolecular hydroamination of alkenylamines, leading to the synthesis of essential nitrogen heterocycles like pyrrolidines and piperidines. researchgate.netorganic-chemistry.org This transformation is highly relevant for this compound, which upon cyclization would yield a substituted pyrrolidine ring system.
The reaction is typically catalyzed by strong Brønsted acids with a low pKa, such as trifluoromethanesulfonic acid (triflic acid, TfOH) or sulfuric acid (H₂SO₄). researchgate.netorganic-chemistry.org A critical aspect of this catalysis is the nature of the amine substrate. For the catalysis to be effective, the nitrogen atom must be protected with an electron-withdrawing group, such as a tosyl (Ts) or nosyl group. chemrxiv.orgresearchgate.net This protection prevents the basic amine from deprotonating and thereby neutralizing the acid catalyst, which would halt the catalytic cycle. chemrxiv.org Unprotected amines would require stoichiometric amounts of acid.
The mechanism involves the protonation of the alkene's carbon-carbon double bond by the strong acid, which generates a carbocation intermediate according to Markovnikov's rule. researchgate.netorganic-chemistry.org This is followed by the intramolecular attack of the nucleophilic nitrogen atom onto the carbocation, resulting in the cyclized product. organic-chemistry.orgresearchgate.net The reaction proceeds effectively in non-polar solvents like toluene and can even occur at room temperature, although heating often improves yields and reaction times. researchgate.netorganic-chemistry.org
Table 3: Brønsted Acid-Catalyzed Cyclization of N-Tosyl-alkenylamines This table presents data for the acid-catalyzed cyclization of protected alkenylamines, illustrating the conditions and outcomes for reactions analogous to what this compound would undergo after N-protection.
| Substrate | Acid Catalyst (mol%) | Temperature (°C) | Time (h) | Yield (%) | Source |
|---|---|---|---|---|---|
| N-Tosyl-4-phenyl-4-penten-1-amine | TfOH (10) | 80 | 3 | 89 | researchgate.netorganic-chemistry.org |
| N-Tosyl-4-phenyl-4-penten-1-amine | H₂SO₄ (10) | 80 | 5 | 86 | researchgate.netorganic-chemistry.org |
| N-Tosyl-4-methyl-4-penten-1-amine | TfOH (10) | 80 | 3 | 85 | researchgate.netorganic-chemistry.org |
| N-Tosyl-5-phenyl-5-hexen-1-amine | TfOH (10) | 100 | 16 | 91 | researchgate.netorganic-chemistry.org |
Organocatalysis and Metal-Free Approaches
Organocatalysis has become a major pillar of asymmetric synthesis, providing metal-free alternatives that are often less toxic, less expensive, and more environmentally friendly than traditional metal-based systems. organic-chemistry.orgscispace.com For a substrate like this compound, organocatalysis offers powerful strategies for both its asymmetric synthesis and its subsequent transformation into more complex chiral molecules.
One major approach involves the reduction of carbon-nitrogen double bonds. Chiral amines can be synthesized via the enantioselective reduction of imines, which can be achieved using metal-free catalytic systems. organic-chemistry.org Key methodologies include reductions catalyzed by chiral Brønsted acids like binaphthol-derived phosphoric acids, which use a dihydropyridine (B1217469) compound as the hydrogen source. organic-chemistry.org
Another powerful strategy in organocatalysis is iminium ion activation. Chiral secondary amines, such as imidazolidinone catalysts (often called MacMillan catalysts), can react reversibly with α,β-unsaturated aldehydes to form a chiral iminium ion. This activation lowers the LUMO of the substrate, making it susceptible to attack by weak nucleophiles. In the context of an alkenylamine, this principle could be applied in intramolecular reactions. For example, the amine could be transformed into an imine or enamine, which then participates in an organocatalyzed cascade reaction, leading to cyclization.
Furthermore, chiral Brønsted acids, such as chiral phosphoric acids or imidodiphosphorimidates (IDPi), have been successfully used to catalyze the enantioselective intramolecular hydroamination of alkenes. chemrxiv.org This approach merges the concept of Brønsted acid catalysis with organocatalysis to achieve high levels of stereocontrol, providing access to chiral pyrrolidines and other heterocycles from simple alkenylamines. chemrxiv.org These reactions highlight the ability of potent organocatalysts to protonate less reactive substrates like alkenes without being neutralized by the basic amine, a significant challenge in the field. chemrxiv.org
Mechanistic Investigations and Computational Studies of Isopropylpent 4 Enylamine Reactivity
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has become an indispensable tool in modern chemistry for investigating the reactivity of organic molecules. frontiersin.orgnih.gov For a molecule like Isopropylpent-4-enylamine, which contains both a nucleophilic amine and a reactive alkene moiety, DFT calculations can provide deep insights into its chemical behavior, complementing experimental observations and predicting properties before a reaction is ever run in a lab. nih.gov
Elucidation of Reaction Pathways and Transition States
One of the primary applications of DFT is the mapping of potential energy surfaces for chemical reactions. This allows for the elucidation of detailed reaction mechanisms, including the identification of intermediates and, crucially, transition states. For this compound, a key potential reaction is intramolecular cyclization, such as hydroamination or radical cyclization, to form substituted pyrrolidine (B122466) or piperidine (B6355638) rings.
DFT calculations can model these pathways, for instance, in the radical cyclization of analogous N-alkylpent-4-enylaminyl radicals. Studies on the N-methylpent-4-enylaminyl radical have shown that the 5-exo-trig cyclization to form a five-membered ring is kinetically favored over the 6-endo-trig pathway. rsc.org DFT is used to locate the transition state structures for both competing pathways and calculate their corresponding activation energies (ΔG‡). ucsb.eduresearchgate.net The pathway with the lower activation energy is predicted to be the major reaction channel.
A theoretical study on the intramolecular hydroamination of primary amines with unactivated alkenes on gold nanoclusters also highlights the power of DFT in dissecting complex mechanisms involving catalyst surfaces. researchgate.net Such calculations can model substrate binding, N-H bond activation, migratory insertion, and product release, identifying the rate-determining step of the catalytic cycle.
Table 1: Representative Calculated Activation Barriers for Alkenylamine Cyclization (Model Systems)
| Reaction Type | Reactant System | Pathway | Calculated Activation Energy (kcal/mol) | Reference |
|---|---|---|---|---|
| Radical Cyclization | N-Methylpent-4-enylaminyl | 5-exo-trig | 6.1 | rsc.org |
| Radical Cyclization | N-Methylpent-4-enylaminyl | 6-endo-trig | 10.9 | rsc.org |
| Anionic Cyclization | Pent-4-enylamide | 5-exo-trig | 21.3 | Fictional Example |
Note: Data for anionic cyclization is illustrative and based on general chemical principles.
Conformational Analysis and Stereoelectronic Effects
The reactivity of a flexible molecule like this compound is heavily influenced by its conformational preferences. DFT calculations are used to explore the conformational landscape, identifying low-energy ground-state structures. For an alkenyl-amine, the relative orientation of the isopropyl group, the amine lone pair, and the alkene π-system dictates the accessibility of reactive orbitals.
Stereoelectronic effects, which describe how orbital interactions influence the structure and reactivity of a molecule, are critical. In this compound, potential interactions include:
nN → πC=C interaction:* A weak interaction between the nitrogen lone pair (nN) and the antibonding orbital (π*) of the C=C double bond. This interaction can influence the preferred conformation and potentially the nucleophilicity of the amine.
Intramolecular Hydrogen Bonding: A possible weak interaction between the amine proton and the π-electron cloud of the alkene (N-H···π). researchgate.net
Computational studies on similar systems, such as chiral acrylic esters, have demonstrated the ability of DFT to quantify the stabilization provided by intramolecular π-stacking interactions, which leads to certain conformations being predominant in solution. beilstein-journals.orgresearchgate.net For this compound, DFT can predict the dihedral angles and relative energies of various rotamers, revealing the most stable conformations that are likely to proceed to reaction.
Regio- and Stereoselectivity Prediction
When a reaction can yield multiple isomers, predicting the outcome is a key challenge. DFT excels at predicting both regioselectivity (which atoms form new bonds) and stereoselectivity (the 3D arrangement of the product).
As mentioned, the intramolecular cyclization of pent-4-enylamine derivatives presents a classic case of regioselectivity:
5-exo-trig cyclization: Attack of the nitrogen at the terminal carbon of the alkene to form a five-membered pyrrolidine ring.
6-endo-trig cyclization: Attack of the nitrogen at the internal carbon of the alkene to form a six-membered piperidine ring.
By calculating the activation energies for the transition states of both pathways, DFT can reliably predict the favored product. For radical cyclizations of N-alkylpent-4-enylaminyl systems, the 5-exo pathway is consistently found to have a lower energy barrier, in excellent agreement with experimental observations (Baldwin's rules). rsc.org DFT calculations can explain this preference by analyzing the strain and orbital overlap in the respective transition state geometries. researchgate.netmdpi.com Similarly, DFT has been successfully used to predict the stereoselectivity in various reactions, from polymerization catalysts to cycloadditions, by comparing the energies of diastereomeric transition states. ippi.ac.irmdpi.com
Quantum Mechanical Calculations for Amine-Alkene Systems
Beyond DFT, other quantum mechanical methods provide further understanding of the electronic structure of amine-alkene systems. nih.gov High-level ab initio calculations, while more computationally expensive, can serve as benchmarks for DFT results. nih.gov
These methods are particularly useful for analyzing weak intramolecular interactions. For this compound, the interaction between the amine's lone pair and the alkene's π-system is a subtle but important feature. Quantum mechanical calculations can quantify the energy of this interaction and describe its nature, whether it is primarily electrostatic or involves orbital overlap. Techniques like the Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis can be applied to the calculated wavefunctions to visualize and quantify these non-covalent interactions, revealing bond paths and charge transfer between the amine and alkene moieties. researchgate.net
Spectroscopic Techniques for Mechanistic Elucidation (e.g., in situ IR, NMR)
While computational methods provide a theoretical framework, spectroscopic techniques offer direct experimental evidence for proposed reaction mechanisms. In situ spectroscopy, which monitors the reaction as it happens, is particularly powerful. wiley.com
In situ Infrared (IR) Spectroscopy: Attenuated Total Reflection (ATR)-IR spectroscopy is highly effective for tracking the concentration of reactants, intermediates, and products in real-time. rsc.orgresearchgate.netacs.org For a reaction involving this compound, one could monitor the disappearance of the C=C stretching vibration (around 1640 cm⁻¹) and the N-H bending vibration (around 1600 cm⁻¹) and the appearance of new bands corresponding to the cyclized product. In catalyzed reactions, characteristic vibrations of catalyst-substrate complexes might also be identified. nih.govkaust.edu.sa
In situ Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed structural information. wiley.com By running a reaction directly in an NMR tube (often at elevated temperatures or pressures), one can observe the formation of transient intermediates that would be undetectable by conventional analysis of the final product mixture. nih.gov For the cyclization of this compound, ¹H and ¹³C NMR would show the disappearance of vinyl proton and carbon signals and the emergence of new signals corresponding to the saturated heterocyclic ring. The detection of a short-lived intermediate, perhaps a catalyst-amine complex, could provide definitive proof for a proposed mechanistic step.
By combining the predictive power of quantum mechanical calculations with the direct observational power of in situ spectroscopic techniques, a comprehensive and well-supported understanding of the reactivity of this compound and related unsaturated amines can be achieved.
Advanced Analytical Techniques for Research Monitoring in Amine Synthesis
Chromatographic Methods for Amine Analysis (GC, HPLC, IC)
Chromatography is a cornerstone of analytical chemistry, indispensable for separating and quantifying components within a reaction mixture. For amine synthesis, Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Ion Chromatography (IC) are routinely employed.
Gas Chromatography (GC)
GC is particularly well-suited for the analysis of volatile and thermally stable compounds like many amines. However, the analysis of primary and secondary amines, including unsaturated structures like Isopropylpent-4-enylamine, can be challenging due to their basicity and polarity. These characteristics often lead to poor peak shapes (tailing) and potential sample loss through adsorption onto the GC column. labrulez.com To overcome these issues, several strategies are employed:
Deactivated Columns : Specialized columns, such as the Carbowax® Amine capillary column, are designed with a basic deactivation layer to minimize interactions with the amine analytes, resulting in improved peak symmetry. labrulez.comsigmaaldrich.com
Derivatization : Converting the polar amine group into a less polar, more volatile derivative is a common and effective approach. labrulez.com This process not only improves chromatographic performance but can also enhance detection sensitivity. Common derivatizing agents include trifluoroacetic anhydride (B1165640) (TFAA) and isobutyl chloroformate (IBCF). nih.gov
Saturated and unsaturated primary amines can be effectively separated and analyzed using GC, making it a valuable tool for monitoring the purity of this compound. aocs.orggoogle.com
Interactive Table: Typical GC Conditions for Primary Amine Analysis
| Parameter | Condition | Source(s) |
|---|---|---|
| Column | Carbowax® Amine, 30m x 0.53 mm I.D., 1.0 μm | sigmaaldrich.com |
| Oven Program | 50 °C, ramp 8 °C/min to 200 °C (hold 10 min) | sigmaaldrich.com |
| Injector Temp. | 220 °C | sigmaaldrich.com |
| Detector | Flame Ionization Detector (FID), 220 °C | sigmaaldrich.com |
| Carrier Gas | Helium | sigmaaldrich.com |
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for separating non-volatile or thermally sensitive compounds. A significant challenge in analyzing simple aliphatic amines is their lack of a UV-absorbing chromophore, which makes detection by standard UV-Vis detectors difficult. libretexts.org Consequently, pre-column or post-column derivatization is almost always necessary to introduce a UV-active or fluorescent tag to the amine molecule. libretexts.orgnih.govthermofisher.com
Common derivatization reagents include:
o-Phthalaldehyde (OPA) : Reacts with primary amines to form highly fluorescent derivatives, enabling sensitive detection. nih.govthermofisher.com
9-Fluorenylmethyl Chloroformate (FMOC-Cl) : Reacts with both primary and secondary amines to yield fluorescent products. thermofisher.com
Reversed-phase HPLC, typically using C18 columns, is the most common mode for separating these derivatized amines. nih.govresearchgate.net This method allows for the quantification of starting materials and products, providing a clear picture of reaction conversion.
Ion Chromatography (IC)
IC is a powerful technique for the determination of amines, especially at low concentrations in aqueous matrices. It operates on the principle of ion-exchange chromatography, separating ionic species based on their affinity for a charged stationary phase. nih.gov For amine analysis, cation-exchange columns are used, and detection is often accomplished via suppressed conductivity. This method is well-established for quantifying common cations and various types of amines, including alkanolamines and biogenic amines. nih.gov
Mass Spectrometry for Reaction Monitoring and Product Confirmation (GC-MS, LC-MS/MS, ASAP-MS)
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is an invaluable tool in organic synthesis for providing molecular weight information and structural details, making it essential for both reaction monitoring and final product confirmation.
Gas Chromatography-Mass Spectrometry (GC-MS)
Coupling GC with MS combines the separation power of chromatography with the identification capabilities of mass spectrometry. In the context of this compound synthesis, GC-MS would be used to separate the product from any remaining starting materials or byproducts. The mass spectrometer then provides a mass spectrum for each component, which serves as a molecular fingerprint, confirming the molecular weight and offering structural clues through fragmentation patterns. nih.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and selective technique that couples HPLC with two mass analyzers in series. This setup allows for the monitoring of specific reactions in complex mixtures with high precision. magritek.com For amine synthesis, a reaction aliquot can be injected into the LC-MS/MS system, where the first mass spectrometer selects the ion corresponding to the product (or reactant), which is then fragmented. The second mass spectrometer analyzes these fragments, providing unambiguous confirmation of the compound's identity. This technique is particularly useful for quantitative analysis and can be used to track the formation of this compound even at very low concentrations.
Atmospheric Solids Analysis Probe-Mass Spectrometry (ASAP-MS)
ASAP-MS is a rapid, direct analysis technique that has revolutionized real-time reaction monitoring. advion.comasap-ms.com It allows for the analysis of solid and liquid samples with minimal to no sample preparation. waters.comacs.org A sample is simply loaded onto the tip of a glass capillary and inserted into the mass spectrometer's source, where heated nitrogen gas vaporizes the analytes for ionization. waters.comwaters.com
The key advantages of ASAP-MS for monitoring amine synthesis include:
Speed : Analysis is completed in under a minute, providing immediate feedback on the reaction's progress. waters.com
Simplicity : It eliminates the need for time-consuming workups or chromatographic separation. advion.comwaters.com
Direct Monitoring : It can directly detect the disappearance of reactants and the appearance of the this compound product in the reaction mixture. waters.comwaters.com
This technique is ideal for quickly determining if a reaction has gone to completion, saving valuable time and resources in the synthesis workflow. waters.comwaters.com
Interactive Table: Comparison of Mass Spectrometry Techniques for Amine Synthesis Monitoring
| Technique | Primary Use | Sample Prep | Analysis Time | Key Advantage | Source(s) |
|---|---|---|---|---|---|
| GC-MS | Purity assessment, product ID | Often requires derivatization | Minutes | Provides structural data via fragmentation | nih.gov |
| LC-MS/MS | Quantitative analysis, trace detection | Dilution, possible derivatization | Minutes | High sensitivity and selectivity | magritek.com |
| ASAP-MS | Real-time reaction monitoring | None required | < 1 minute | Speed and direct analysis of reaction mixture | advion.comwaters.comwaters.com |
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation and Reaction Progress Monitoring
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework of a molecule.
Structural Elucidation of this compound
¹H NMR : A proton NMR spectrum of this compound would provide a wealth of information. The number of signals would indicate the number of chemically non-equivalent protons. The chemical shift (position) of each signal would give clues about the electronic environment of the protons (e.g., protons near the amine or the double bond would be shifted downfield). libretexts.orgoregonstate.edu The integration (area under the peak) would correspond to the number of protons giving rise to the signal, and the splitting pattern (multiplicity) would reveal the number of adjacent protons.
¹³C NMR : A carbon NMR spectrum provides a signal for each chemically unique carbon atom in the molecule. libretexts.org The chemical shift of these signals is characteristic of the type of carbon (e.g., sp³, sp², or sp hybridized, and proximity to electronegative atoms like nitrogen). libretexts.orglibretexts.orgchemistrysteps.com The signals for the alkene carbons (C4 and C5) and the carbon bonded to the nitrogen (C2) would be particularly diagnostic.
Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom/Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes | Source(s) |
|---|---|---|---|---|
| -CH(CH₃)₂ | ~1.0 (d, 6H) | ~22 (2C) | Two equivalent methyl groups, doublet | compoundchem.comchemistrysteps.com |
| -CH(CH₃)₂ | ~2.8-3.0 (septet, 1H) | ~50 | Methine proton adjacent to N and two methyls | libretexts.orgcompoundchem.com |
| -NH- | 0.5-5.0 (broad s, 1H) | - | Broad signal, variable shift due to H-bonding | libretexts.orgcompoundchem.com |
| -CH₂-CH= | ~2.1 (q, 2H) | ~35-40 | Allylic protons | compoundchem.comchemistrysteps.com |
| =CH₂ | ~5.0 (m, 2H) | ~115 | Terminal alkene protons | compoundchem.compdx.edu |
| -CH= | ~5.8 (m, 1H) | ~138 | Internal alkene proton | compoundchem.compdx.edu |
| C-N | - | ~50 | Carbon attached to nitrogen | libretexts.orgchemistrysteps.com |
| C-C= | - | ~35-40 | Allylic carbon | libretexts.orgchemistrysteps.com |
| C=C | - | ~138 | Internal alkene carbon | libretexts.orgwisc.edu |
| =CH₂ | - | ~115 | Terminal alkene carbon | libretexts.orgwisc.edu |
Note: These are estimated values and can vary based on solvent and other experimental conditions.
Reaction Progress Monitoring
NMR is an excellent non-invasive tool for monitoring the progress of a chemical reaction in real-time. magritek.comnih.gov By taking spectra at regular intervals, one can quantify the consumption of reactants and the formation of products. researchgate.netox.ac.ukchemrxiv.org For a synthesis like reductive amination, one could monitor:
The disappearance of the aldehyde/ketone signals (e.g., the aldehydic proton at ~9.5-10 ppm in ¹H NMR or the carbonyl carbon at ~190-220 ppm in ¹³C NMR). wikipedia.orgcommonorganicchemistry.comchemistrysteps.com
The transient appearance and subsequent disappearance of the imine intermediate (C=N-H proton signal around 7.8 ppm). magritek.comresearchgate.net
The appearance of the product signals, such as the protons adjacent to the newly formed C-N bond. researchgate.net
This quantitative data allows for the determination of reaction kinetics and helps in optimizing reaction conditions. acs.orglew.roresearchgate.net
Infrared (IR) Spectroscopy for In-Situ Reaction Monitoring (e.g., ReactIR)
Infrared (IR) spectroscopy measures the vibrations of molecules and is used to identify the functional groups present in a sample. thermofisher.com While traditional IR requires sample extraction, modern in-situ techniques, such as ReactIR, employ fiber-optic probes that can be inserted directly into a reaction vessel. researchgate.net This allows for continuous, real-time monitoring of the reaction mixture without disturbing the system. mt.com
ReactIR operates by collecting mid-infrared spectra at specified intervals throughout the reaction. The software can then track the intensity of specific absorption bands that correspond to the functional groups of reactants, intermediates, and products. mt.com
For a reductive amination synthesis of this compound from a ketone and isopropylamine (B41738), ReactIR could be used to:
Track Reactant Consumption : Monitor the decrease in the strong carbonyl (C=O) stretching band of the starting ketone (typically around 1715 cm⁻¹).
Identify Intermediates : Observe the appearance and then disappearance of the imine (C=N) stretching band (around 1650 cm⁻¹). researchgate.netiaea.orgsemanticscholar.org
Monitor Product Formation : Follow the appearance of the N-H bending vibration (around 1600 cm⁻¹) of the final amine product.
This continuous data stream provides a detailed profile of the reaction, allowing for the precise determination of reaction endpoints, the identification of key intermediates, and a deeper understanding of the reaction mechanism and kinetics. researchgate.netmt.com
Interactive Table: Key IR Frequencies for Monitoring this compound Synthesis
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Role in Monitoring |
|---|---|---|---|
| Ketone (C=O) | Stretch | ~1715 | Disappearance indicates reactant consumption |
| Alkene (C=C) | Stretch | ~1640 | Remains constant (part of molecule backbone) |
| Imine (C=N) | Stretch | ~1650 | Appearance/disappearance tracks intermediate |
| Amine (N-H) | Bend | ~1600 | Appearance indicates product formation |
| Amine (N-H) | Stretch | 3300-3500 | Appearance indicates product formation |
Advanced Synthetic Applications and Future Research Directions
Isopropylpent-4-enylamine as a Building Block in Complex Molecule Synthesis
The strategic placement of a secondary amine and a terminal double bond makes this compound a valuable synthon for the synthesis of intricate organic molecules. scripps.eduenamine.netenamine.net The amine functionality provides a nucleophilic center and a handle for directing group strategies, while the alkene moiety allows for a multitude of addition and C-H functionalization reactions. researchgate.net
The application of this compound in complex molecule synthesis is exemplified by its potential use in palladium-catalyzed reactions. researchgate.net By employing a suitable directing group attached to the nitrogen atom, regio- and diastereoselective C-H functionalization of the terminal alkene can be achieved. This approach allows for the introduction of various substituents at the terminal olefinic carbon, leading to the formation of highly functionalized linear amines that are precursors to natural products and pharmaceuticals.
Table 1: Potential Palladium-Catalyzed C-H Functionalization Reactions of a Picolinamide-Directed this compound Derivative
| Reaction Type | Reagent | Expected Product | Potential Application |
| Alkenylation | Alkenyl Halide | Substituted 1,3-diene | Synthesis of polyketides |
| Alkynylation | Bromoalkyne | Conjugated enyne | Precursor to complex cyclic systems |
| Arylation | Aryl Halide | Aryl-substituted amine | Synthesis of bioactive alkaloids |
The amine group in this compound can also participate in various carbon-nitrogen bond-forming reactions. For instance, it can be employed in Mannich-type reactions or as a component in multicomponent reactions to construct complex acyclic molecules with multiple stereocenters. The development of new catalytic systems that can control the stereoselectivity of these transformations is an active area of research.
Synthesis of N-Heterocyclic Compounds Utilizing this compound Derivatives
N-heterocyclic compounds are ubiquitous in pharmaceuticals and natural products, making their synthesis a central focus of organic chemistry. rsc.orgnih.govrsc.org this compound derivatives serve as excellent precursors for the construction of a variety of saturated nitrogen-containing rings through intramolecular cyclization reactions. scripps.edu
One of the most powerful methods for the synthesis of N-heterocycles from unsaturated amines is intramolecular hydroamination. libretexts.org This atom-economical reaction involves the addition of the N-H bond across the pendant alkene. The reaction can be catalyzed by a range of metals, including early transition metals, lanthanides, and late transition metals, each offering distinct advantages in terms of reactivity and selectivity. libretexts.org The cyclization of an appropriately activated this compound derivative would lead to the formation of a substituted piperidine (B6355638) ring, a common motif in many biologically active compounds.
Table 2: Potential Catalytic Systems for Intramolecular Hydroamination of this compound Derivatives
| Catalyst Type | Example Catalyst | Expected Product | Key Features |
| Lanthanide | (Cp*2SmH)2 | 2-methyl-4-isopropylpiperidine | High activity, often requires anhydrous conditions |
| Late Transition Metal | Pd(OAc)2/Ligand | Functionalized piperidine | Good functional group tolerance |
| Base | t-BuOK | 2-methyl-4-isopropylpiperidine | Simple conditions, may require higher temperatures |
Furthermore, this compound derivatives can be utilized in cascade reactions to construct more complex heterocyclic systems. For example, a tandem hydroformylation-cyclization sequence could be envisioned, where the terminal alkene is first converted to an aldehyde, followed by intramolecular iminium ion formation and cyclization to yield a substituted piperidine or related heterocycle.
Emerging Trends in Unsaturated Amine Chemistry and Catalysis
The field of unsaturated amine chemistry is continually evolving, with new catalytic methods and synthetic strategies being developed. nih.gov A significant trend is the development of enantioselective catalytic processes that can control the stereochemistry of reactions involving unsaturated amines. mdpi.com Chiral catalysts, including those based on transition metals with chiral ligands and organocatalysts, are being employed to achieve high levels of enantioselectivity in reactions such as asymmetric hydroamination and cyclization. researchgate.net
Another emerging area is the use of photoredox catalysis to enable novel transformations of unsaturated amines. These methods utilize visible light to generate highly reactive radical intermediates, which can then participate in a variety of bond-forming reactions, including C-H functionalization and cycloadditions, under mild conditions.
The development of sustainable synthetic methods is also a key focus. mdpi.com This includes the use of earth-abundant metal catalysts, solvent-free reaction conditions, and biocatalysis to minimize the environmental impact of chemical synthesis. The enzymatic transformation of unsaturated amines, for instance, offers the potential for highly selective and environmentally benign routes to valuable chiral amines and heterocycles. rsc.org
Future research in this area will likely focus on the discovery of new catalytic systems with improved reactivity and selectivity, the development of novel cascade reactions for the efficient synthesis of complex molecules from simple unsaturated amines like this compound, and the application of these methods in the total synthesis of natural products and the development of new therapeutic agents.
Q & A
Q. How do reaction conditions affect mechanistic pathways in this compound functionalization?
- Methodology : Design kinetic studies under varying temperatures/pH levels. Monitor intermediates via in situ FTIR or stopped-flow techniques. Propose mechanisms using Hammett plots or isotope labeling (e.g., ) to track atom movement .
Tables: Key Data for this compound Research
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
